Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.: 1523571-06-3
VCID: VC2736724
InChI: InChI=1S/C7H10F2O2/c1-6(5(10)11-2)3-7(8,9)4-6/h3-4H2,1-2H3
SMILES: CC1(CC(C1)(F)F)C(=O)OC
Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

CAS No.: 1523571-06-3

Cat. No.: VC2736724

Molecular Formula: C7H10F2O2

Molecular Weight: 164.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate - 1523571-06-3

Specification

CAS No. 1523571-06-3
Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
IUPAC Name methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate
Standard InChI InChI=1S/C7H10F2O2/c1-6(5(10)11-2)3-7(8,9)4-6/h3-4H2,1-2H3
Standard InChI Key VBWUCSBYJCNJKO-UHFFFAOYSA-N
SMILES CC1(CC(C1)(F)F)C(=O)OC
Canonical SMILES CC1(CC(C1)(F)F)C(=O)OC

Introduction

Chemical and Physical Properties

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS Number: 1523571-06-3) is a cyclobutane derivative featuring difluoro substitution at the 3-position and a methyl ester group. Its distinct structure combines the unique properties of cyclobutane rings with the electronegative influence of fluorine atoms, creating a compound with specialized chemical behavior and reactivity profiles.

The molecular formula of this compound is C₇H₁₀F₂O₂, with a molecular weight of 164.15 g/mol. This relatively small molecular structure contributes to its utility as a building block in organic synthesis. The compound exists as a solid at standard temperature and pressure, with physical properties that make it amenable to laboratory handling and incorporation into synthetic pathways .

Physical Properties

The compound demonstrates characteristic properties typical of fluorinated cyclobutane derivatives, including:

PropertyValue
Molecular Weight164.150 g/mol
Density1.2±0.1 g/cm³
Boiling Point140.2±40.0 °C at 760 mmHg
Flash Point38.3±22.2 °C
Physical FormSolid
LogP1.09
Vapor Pressure6.2±0.3 mmHg at 25°C
Index of Refraction1.406

Table 1: Physical properties of Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

The compound's SMILES notation (COC(C(CC1(F)F)(C1)C)=O) provides a standardized way to represent its chemical structure in text format, facilitating computational chemistry applications and database searches . The moderate LogP value of 1.09 indicates a balance between hydrophilic and lipophilic character, which has implications for its solubility profile and potential biological applications .

Synthesis and Reactivity

The synthesis of Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate typically involves fluorination reactions of cyclobutanecarboxylic acid derivatives. This process requires careful control of reaction conditions to selectively introduce fluorine atoms at the desired positions while maintaining the cyclobutane ring integrity and functional group compatibility.

Synthetic Approaches

Fluorination methods for creating this compound must be selective and efficient, especially given the sensitivity of the cyclobutane ring to certain reaction conditions. The synthetic pathway generally involves:

  • Preparation of appropriately substituted cyclobutanecarboxylic acid precursors

  • Selective fluorination using specialized fluorinating agents

  • Esterification to introduce the methyl ester functionality

The synthetic complexity highlights the specialized nature of this compound and explains its value in pharmaceutical and research applications where specific fluorinated building blocks are required.

Chemical Reactivity

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate exhibits reactivity patterns influenced by both its cyclobutane core and its functional groups. The compound is generally stable under normal conditions but demonstrates sensitivity to strong acids and bases that can lead to hydrolysis of the ester group. The difluoro substitution significantly alters the electronic properties of the cyclobutane ring, influencing:

  • The acidity of adjacent protons

  • The reactivity of the ester group

  • The conformational preferences of the ring system

  • The metabolic stability in biological systems

These altered properties make the compound valuable in medicinal chemistry, where fluorination is often employed to modify pharmacokinetics and enhance metabolic stability.

Applications in Chemical Research and Industry

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate serves as a key intermediate in the synthesis of various bioactive compounds and pharmaceutical drugs. Its unique structure combining fluorination with a cyclobutane core offers valuable properties for medicinal chemistry applications.

Pharmaceutical Applications

In pharmaceutical research, this compound is particularly valuable due to several properties that fluorinated compounds typically confer to drug candidates:

  • Enhanced metabolic stability through carbon-fluorine bonds resistant to enzymatic degradation

  • Improved lipophilicity and membrane permeability

  • Modified acidity/basicity of neighboring functional groups

  • Altered binding interactions with target proteins

These properties make Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate a sought-after building block for constructing more complex bioactive molecules with improved pharmacokinetic profiles. The strategic placement of fluorine atoms within pharmaceutical compounds has become an established approach in modern drug design, with this compound representing an important member of the fluorinated building block arsenal.

Research and Development Applications

Beyond its pharmaceutical applications, Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate finds use in broader chemical research contexts:

  • As a model compound for studying the effects of fluorination on cycloalkane properties

  • In developing new synthetic methodologies for selective fluorination

  • As a reference standard for analytical techniques

  • In materials science applications where fluorinated components offer advantages

The versatility of this compound in various research domains underscores its significance as more than simply a pharmaceutical intermediate, but as a valuable tool in the broader context of chemical research and development.

Safety MeasureRecommendation
Personal Protective EquipmentGloves, eye protection, lab coat
StorageStore in tightly closed container in cool, well-ventilated area
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases
Fire PrecautionsKeep away from heat, sparks, and open flames
Exposure ResponseRemove to fresh air (inhalation), wash with water (skin/eye contact)

Table 2: Safety and handling recommendations for Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

The compound is intended for laboratory research purposes only and should be handled by trained personnel familiar with the hazards of laboratory chemicals .

Structural Relationships and Similar Compounds

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate belongs to a family of fluorinated cycloalkane esters. Several structural analogs exist with similar properties and applications.

Related Fluorinated Compounds

Several structurally related compounds share similar applications:

CompoundCAS NumberSimilarityStructural Difference
Methyl 3,3-difluorocyclobutanecarboxylate1234616-13-7Very highLacks methyl group at position 1
Ethyl 3,3-difluorocyclobutanecarboxylate681128-38-1HighEthyl ester instead of methyl ester
Methyl 3,3-difluorocyclopentanecarboxylate1296114-57-2ModerateFive-membered ring instead of four
Methyl 4,4-difluorocyclohexanecarboxylate121629-14-9ModerateSix-membered ring with different fluorine position

Table 3: Structurally related fluorinated cycloalkane esters

These structural relationships help contextualize Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate within the broader family of fluorinated building blocks. Each variation offers slightly different physical properties and reactivity patterns, allowing chemists to select the most appropriate building block for specific synthetic applications.

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